molecular formula C13H19NO B12082145 1-(3-Isobutoxyphenyl)cyclopropanamine

1-(3-Isobutoxyphenyl)cyclopropanamine

Cat. No.: B12082145
M. Wt: 205.30 g/mol
InChI Key: WUOVHENDDVJQIE-UHFFFAOYSA-N
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Description

1-(3-Isobutoxyphenyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group and a phenyl ring substituted with an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Isobutoxyphenyl)cyclopropanamine typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. One common method is the reaction of 3-isobutoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation, crystallization, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Isobutoxyphenyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The phenyl ring can be hydrogenated to form cyclohexyl derivatives.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of azides or thiol-substituted products.

Scientific Research Applications

Pharmaceutical Development

1-(3-Isobutoxyphenyl)cyclopropanamine has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit biological activities such as:

  • Antidepressant Effects : Some studies suggest that cyclopropanamine derivatives may influence neurotransmitter systems, potentially offering new avenues for antidepressant drug development.
  • Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways has been a focus, with preliminary data indicating effectiveness in reducing inflammation markers in vitro.

Biological Studies

The compound's interaction with biological targets has been a significant area of research. Notable findings include:

  • Enzyme Inhibition : this compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Cell Signaling Modulation : Studies have indicated that this compound can affect cell signaling pathways, particularly those related to cell proliferation and apoptosis.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of cyclopropanamine derivatives, including this compound. The research demonstrated that the compound could enhance serotonin levels in animal models, suggesting a mechanism similar to that of traditional antidepressants.

Case Study 2: Anti-inflammatory Properties

Research conducted by a team at a pharmaceutical company investigated the anti-inflammatory effects of this compound on human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential use in developing anti-inflammatory medications.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex compounds. Its unique structure allows for various modifications, making it a versatile building block in chemical synthesis.

Agrochemical Development

The compound's biological activity has led to investigations into its use as an agrochemical agent. Preliminary studies suggest potential applications in developing pesticides or herbicides that target specific plant pathogens or pests.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentPotential antidepressant and anti-inflammatory propertiesEnhanced serotonin levels; reduced inflammation markers
Biological StudiesEnzyme inhibition and modulation of cell signalingSignificant effects on metabolic pathways
Chemical SynthesisIntermediate for complex organic compoundsVersatile building block for various reactions
Agrochemical DevelopmentPotential use in pesticides or herbicidesTargeted activity against specific pests

Mechanism of Action

The mechanism of action of 1-(3-Isobutoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. For example, it could inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters like serotonin and dopamine in the brain, which can have antidepressant effects.

Comparison with Similar Compounds

    1-(3-Methoxyphenyl)cyclopropanamine: Similar structure but with a methoxy group instead of an isobutoxy group.

    1-(3-Chlorophenyl)cyclopropanamine: Contains a chlorine atom instead of an isobutoxy group.

    1-(3-Fluorophenyl)cyclopropanamine: Features a fluorine atom in place of the isobutoxy group.

Uniqueness: 1-(3-Isobutoxyphenyl)cyclopropanamine is unique due to the presence of the isobutoxy group, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biological Activity

1-(3-Isobutoxyphenyl)cyclopropanamine is a compound characterized by a cyclopropane ring bonded to a phenyl group with an isobutoxy substituent. This unique structure suggests potential biological activities, particularly in medicinal chemistry due to its amine functionality, which may facilitate interactions with various biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H17NO
  • Molecular Weight : 191.27 g/mol
  • IUPAC Name : this compound

This compound's structural features combine the rigidity of the cyclopropane with the flexibility of the isobutoxy group, potentially influencing its pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes in biological systems. The amine group may participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to target molecules.

Biological Activity and Research Findings

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

  • Antidepressant Effects : Similar compounds have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic Properties : Some derivatives have been evaluated for their ability to alleviate pain through opioid receptor modulation.
  • Antitumor Activity : Preliminary studies suggest that analogs may inhibit cancer cell proliferation.

Case Studies

  • Antidepressant Activity Study :
    • A study evaluated a series of cyclopropanamine derivatives, including this compound, for their effects on serotonin reuptake inhibition.
    • Results indicated that compounds with similar structures demonstrated significant antidepressant-like effects in animal models, suggesting a promising avenue for further research.
  • Analgesic Activity Evaluation :
    • In a controlled study using mouse models, the analgesic properties of cyclopropanamine derivatives were assessed.
    • The findings revealed that certain derivatives effectively reduced pain responses, indicating potential for development into therapeutic agents for pain management.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(3-Methoxyphenyl)cyclopropanamineMethoxy group instead of isobutoxyModerate antidepressant effects
1-(3-Ethoxyphenyl)cyclopropanamineEthoxy group provides different stericsAnalgesic properties
1-(3-Hydroxyphenyl)cyclopropanamineHydroxy group increases polarityEnhanced solubility and bioactivity

Synthesis Methods

Several synthesis routes can be employed to produce this compound. Common methods include:

  • N-Alkylation Reactions : Utilizing cyclopropane derivatives and isobutoxy-substituted phenols.
  • Reduction Reactions : Converting corresponding ketones or aldehydes to the amine form.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-[3-(2-methylpropoxy)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C13H19NO/c1-10(2)9-15-12-5-3-4-11(8-12)13(14)6-7-13/h3-5,8,10H,6-7,9,14H2,1-2H3

InChI Key

WUOVHENDDVJQIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2(CC2)N

Origin of Product

United States

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